
2,2-Bis(bromomethyl)-1,3-propanediol
Overview
Description
2,2-Bis(bromomethyl)-1,3-propanediol, also known as dibromoneopentyl glycol, is an organic compound with the chemical formula C5H10Br2O2. It appears as a white crystalline powder and is primarily used as a reactive flame retardant. This compound is soluble in solvents like toluene, ethanol, ethylene glycol, propylene glycol, and acetone, but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Bis(bromomethyl)-1,3-propanediol can be synthesized through the bromination of neopentyl glycol. The reaction typically involves the use of hydrobromic acid (HBr) and bromine (Br2) under controlled conditions. The process includes the following steps:
Bromination: Neopentyl glycol is reacted with bromine in the presence of a catalyst, often hydrobromic acid, to form this compound.
Purification: The crude product is purified through recrystallization or distillation to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(bromomethyl)-1,3-propanediol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or ketones, and reduced to form alcohols.
Polymerization: It can act as a cross-linking agent in polymerization reactions, particularly in the production of flame-retardant polymers
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes and ketones.
Reduction Products: Alcohols
Scientific Research Applications
Flame Retardant in Polymer Compositions
BBMP is widely used as a flame retardant in various polymeric materials due to its effectiveness in reducing flammability. Its applications include:
- Unsaturated Polyester Resins : Used in the production of composite materials for automotive and construction industries.
- Rigid Polyurethane Foams : Incorporated into insulation materials for buildings and refrigeration systems.
The compound's ability to inhibit combustion makes it a valuable additive in products that require enhanced fire safety measures .
Molded Products
BBMP is incorporated into molded products where fire resistance is crucial. This includes electrical housings and components, where the risk of ignition poses significant safety concerns. The compound's thermal stability contributes to maintaining structural integrity under high temperatures .
Genotoxicity Studies
Recent studies have focused on the genotoxic effects of BBMP. Research has indicated that BBMP can induce genotoxicity in various cell types, including human urothelial cells (UROtsa) and primary rat hepatocytes. These studies are essential for understanding the compound's potential health risks associated with exposure .
Carcinogenicity Assessments
BBMP has been classified as a reasonably anticipated human carcinogen based on sufficient evidence from animal studies. Investigations conducted by the National Toxicology Program (NTP) demonstrated tumor formation in multiple sites within rats and mice exposed to BBMP over extended periods . The findings highlight the importance of evaluating the long-term effects of BBMP exposure in both occupational and consumer settings.
Case Studies
Mechanism of Action
The primary mechanism by which 2,2-bis(bromomethyl)-1,3-propanediol exerts its effects is through the release of bromine radicals during thermal decomposition. These bromine radicals act as flame inhibitors by interfering with the combustion process, thereby reducing the flammability of the materials in which the compound is incorporated .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-propanol: Another brominated flame retardant with similar applications.
Tribromoneopentyl alcohol: A related compound with three bromine atoms, used for similar purposes
Uniqueness
2,2-Bis(bromomethyl)-1,3-propanediol is unique due to its specific molecular structure, which provides optimal flame-retardant properties while maintaining stability and compatibility with various polymer matrices. Its dual bromine atoms allow for effective flame inhibition, making it a preferred choice in many industrial applications .
Biological Activity
2,2-Bis(bromomethyl)-1,3-propanediol, commonly known as DBNPG (CAS RN 3296-90-0), is a brominated flame retardant that has garnered attention for its biological activity, particularly its potential carcinogenic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects associated with DBNPG.
Chemical Structure and Properties
- Chemical Formula : C5H10Br2O2
- Molecular Weight : 227.95 g/mol
DBNPG is characterized by two bromomethyl groups attached to a propane diol backbone, which contributes to its flame-retardant properties but also raises concerns regarding its toxicity.
Carcinogenicity
Research indicates that DBNPG exhibits significant carcinogenic potential. A study involving female F344/N rats demonstrated clear evidence of carcinogenic activity, marked by increased incidences of neoplasms in multiple organs, including the liver and kidneys . The mode of action is believed to be genotoxic, suggesting that DBNPG may induce mutations leading to cancer.
Genotoxicity
DBNPG has been classified under compounds with genotoxic properties. It is hypothesized that its metabolites may play a role in its carcinogenic effects. The compound's structure allows it to interact with cellular components, potentially leading to DNA damage .
Endocrine Disruption
Studies have also explored the endocrine-disrupting potential of DBNPG. While specific mechanisms remain under investigation, there is concern that brominated flame retardants can interfere with hormonal systems, potentially affecting reproductive health and development .
Summary of Findings
A summary of key toxicological studies on DBNPG is presented in Table 1 below:
Case Study 1: Carcinogenic Effects in Animal Models
In a pivotal study, female F344/N rats were exposed to varying doses of DBNPG over an extended period. The results indicated a dose-dependent increase in tumor incidence, particularly in the liver and urinary bladder. Histopathological examinations confirmed the presence of malignant tumors, underscoring the compound's carcinogenic potential .
Case Study 2: Genotoxic Mechanisms
Another investigation focused on the genotoxic mechanisms underlying DBNPG's activity. Researchers employed various assays to assess DNA damage in vitro and observed significant increases in mutagenic events following exposure to DBNPG. These findings align with predictions based on structural alerts for genotoxicity associated with aliphatic halogens .
Regulatory Status
Given its identified risks, DBNPG has been classified as a potential human carcinogen by regulatory agencies such as the National Toxicology Program (NTP). This classification necessitates careful handling and assessment in industrial applications.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing BMP?
BMP is synthesized via bromination of 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol derivatives) using hydrobromic acid or brominating agents. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR) and X-ray crystallography to resolve its pseudotetrahedral molecular geometry (bond angles: C-Br ~1.94 Å, C-O ~1.43 Å) . Elemental analysis and infrared (IR) spectroscopy are used to verify purity and functional groups (e.g., -OH and C-Br stretches at 3400 cm and 550 cm, respectively) .
Q. How can researchers assess BMP purity and stability in experimental settings?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended for quantifying BMP purity. Technical-grade BMP (~78% purity) contains isomers (e.g., 2,2-bis(bromomethyl)-1-bromo-3-hydroxypropane) and dimers, which require gradient elution for separation . Stability studies should monitor hygroscopicity (water content <0.5% via Karl Fischer titration) and thermal decomposition (TGA analysis shows decomposition onset at ~200°C) .
Q. What physicochemical properties are critical for designing BMP-based experiments?
Key properties include:
- Melting point : 109.5–114°C (varies with isomer content) .
- Water solubility : <1 mg/mL at 25°C; use polar aprotic solvents (e.g., DMSO) for in vitro studies .
- LogP : ~0.8 (estimated), indicating moderate hydrophobicity . These parameters influence dosing strategies in toxicology studies .
Advanced Research Questions
Q. What mechanisms underlie BMP-induced genotoxicity and carcinogenicity?
BMP induces oxidative DNA damage via reactive oxygen species (ROS), detected in human urothelial cells (UROtsa) using the alkaline comet assay. Pretreatment with N-acetyl-L-cysteine (NAC) reduces strand breaks by 60–70%, confirming ROS-mediated damage . BMP also upregulates Nrf2 and HSP70, indicating activation of oxidative stress response pathways . In vivo, chronic exposure in rodents causes urinary bladder tumors, linked to glucuronidation metabolites (e.g., BMP-glucuronide) that form DNA adducts .
Q. How do metabolic pathways of BMP differ between species, and what are the implications for extrapolating data?
In Fischer-344 rats, BMP undergoes rapid glucuronidation (90% within 24h) via UGT1A1/1A9, with urinary excretion as the primary route . Human hepatocytes, however, show 50% lower glucuronidation efficiency, suggesting species-specific metabolic activation . Researchers must validate in vitro models (e.g., primary hepatocytes vs. microsomes) to avoid underestimating human toxicity risks .
Q. What experimental strategies mitigate confounding effects from BMP isomers and impurities?
Technical-grade BMP contains ~22% impurities, including tribrominated analogs and dimers, which may exhibit distinct toxicity profiles . Use preparative HPLC or recrystallization (ethanol/water) to isolate pure BMP (>98%). For in vivo studies, include impurity controls to assess additive/synergistic effects .
Q. How do alternative carcinogenicity models (e.g., fish) compare to rodents for BMP risk assessment?
In guppies (Poecilia reticulata), BMP exposure (60–150 mg/L) causes dose-dependent mortality and histopathological lesions (e.g., hepatic necrosis) but lacks tumorigenicity observed in rodents. This discrepancy highlights limitations in cross-species extrapolation and underscores the need for multi-model validation .
Q. What role does oxidative stress play in BMP-induced DNA damage across cell types?
In UROtsa cells, BMP elevates intracellular ROS by 2.5-fold within 1h, detected via DCFH-DA fluorescence. DNA damage (8-hydroxyguanine lesions) is confirmed using hOGG1-modified comet assays, with oxidative base modifications accounting for 40–50% of total lesions . Contrastingly, hepatic cells show lower ROS induction, suggesting tissue-specific susceptibility .
Q. How can researchers reconcile contradictions in BMP toxicity data between in vitro and in vivo studies?
In vitro studies often use non-cytotoxic BMP concentrations (5–100 μM), while in vivo doses (e.g., 150 mg/kg/day in rats) exceed metabolic clearance capacity, leading to bioaccumulation . Employ physiologically based pharmacokinetic (PBPK) modeling to align dosing regimens. For example, rat hepatocyte glucuronidation rates (k = 0.12 min) predict in vivo metabolite saturation at doses >100 mg/kg .
Properties
IUPAC Name |
2,2-bis(bromomethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUGKEQJSLOLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CBr)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2O2 | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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DSSTOX Substance ID |
DTXSID9020164 | |
Record name | Pentaerythritol dibromide | |
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Molecular Weight |
261.94 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-bis(bromomethyl)-1,3-propanediol is an off-white powder. (NTP, 1992), Other Solid, Off-white hygroscopic solid; [CAMEO] | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)- | |
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Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Boiling Point |
455 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 38 g/L at 25 °C | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Density |
2.2 (NTP, 1992) - Denser than water; will sink | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Vapor Pressure |
0.000013 [mmHg] | |
Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Color/Form |
Needles from benzene | |
CAS No. |
3296-90-0 | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Record name | Pentaerythritol dibromide | |
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Record name | Dibromoneopentyl glycol | |
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Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)- | |
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Record name | 2,2-bis(bromomethyl)propane-1,3-diol | |
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Record name | PENTAERYTHRITOL DIBROMIDE | |
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Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Melting Point |
228 to 230 °F (NTP, 1992), 113 °C | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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